Silane, (2,2-dichloroethoxy)trimethyl-

Description

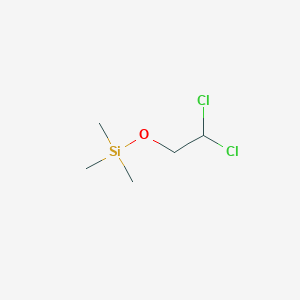

"Silane, (2,2-dichloroethoxy)trimethyl-" is an organosilicon compound characterized by a trimethylsilane core substituted with a 2,2-dichloroethoxy group. Organosilicon compounds like this are critical in organic synthesis, polymer chemistry, and materials science due to their reactivity, stability, and versatility .

Properties

CAS No. |

51209-79-1 |

|---|---|

Molecular Formula |

C5H12Cl2OSi |

Molecular Weight |

187.14 g/mol |

IUPAC Name |

2,2-dichloroethoxy(trimethyl)silane |

InChI |

InChI=1S/C5H12Cl2OSi/c1-9(2,3)8-4-5(6)7/h5H,4H2,1-3H3 |

InChI Key |

AHJHQMUJWPXXIO-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)OCC(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Silane, (2,2-dichloroethoxy)trimethyl- typically involves the reaction of trimethylchlorosilane with 2,2-dichloroethanol under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

(CH3)3SiCl+Cl2CHCH2OH→(CH3)3SiOCH2CHCl2+HCl

Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may also incorporate additional purification steps to ensure the final product’s purity.

Chemical Reactions Analysis

Silane, (2,2-dichloroethoxy)trimethyl- undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles. For example, reacting with sodium methoxide can yield the corresponding methoxy derivative.

Reduction Reactions: The compound can be reduced to form silanol derivatives using reducing agents like lithium aluminum hydride.

Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Silane, (2,2-dichloroethoxy)trimethyl- has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds. Its reactivity makes it valuable in developing new materials and catalysts.

Biology: The compound can be used to modify surfaces of biological materials, enhancing their properties for various applications, such as drug delivery systems.

Medicine: It is explored for its potential in developing new pharmaceuticals and medical devices due to its unique chemical properties.

Industry: The compound is used in the production of coatings, adhesives, and sealants, where its ability to form strong bonds with various substrates is advantageous.

Mechanism of Action

The mechanism of action of Silane, (2,2-dichloroethoxy)trimethyl- involves its ability to form strong bonds with other molecules through its silicon atom. The silicon atom can form stable bonds with oxygen, carbon, and other elements, making it a versatile compound in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the other reactants.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares "Silane, (2,2-dichloroethoxy)trimethyl-" with structurally or functionally related silanes, based on molecular structure, stability, and reactivity:

Key Comparative Insights:

Reactivity and Stability :

- The dichloroethoxy group in the target compound introduces significant electrophilicity, comparable to Dichloromethyl[2-(trichlorosilyl)ethyl]silane (CAS 15411-19-5), which also contains multiple Cl atoms. However, such chlorinated silanes are prone to hydrolysis and thermal decomposition, limiting their utility in aqueous environments .

- In contrast, Trimethyl(phenylethynyl)silane (CAS 2170-06-1) exhibits greater stability due to its conjugated alkyne system, enabling applications in controlled organic reactions .

Functional Group Influence :

- The ethoxy group in "Silane, (2,2-dichloroethoxy)trimethyl-" contrasts with the long alkyl chain in [(3,7,11,15-tetramethyl-2-hexadecenyl)oxy]trimethyl-silane (MW 368.7). The latter’s hydrophobicity makes it suitable for lipid-based systems, while the former’s Cl substituents favor reactivity in crosslinking or halogenation processes .

Synthetic Challenges :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.